(2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid (2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13823782
InChI: InChI=1S/C14H25NO5/c1-12(2,3)9-15(11(18)20-13(4,5)6)14(7,8-19-9)10(16)17/h9H,8H2,1-7H3,(H,16,17)/t9-,14+/m1/s1
SMILES: CC1(COC(N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O
Molecular Formula: C14H25NO5
Molecular Weight: 287.35 g/mol

(2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid

CAS No.:

Cat. No.: VC13823782

Molecular Formula: C14H25NO5

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid -

Specification

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
IUPAC Name (2R,4S)-2-tert-butyl-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid
Standard InChI InChI=1S/C14H25NO5/c1-12(2,3)9-15(11(18)20-13(4,5)6)14(7,8-19-9)10(16)17/h9H,8H2,1-7H3,(H,16,17)/t9-,14+/m1/s1
Standard InChI Key LDBFQVSYCCMNKF-OTYXRUKQSA-N
Isomeric SMILES C[C@]1(CO[C@@H](N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O
SMILES CC1(COC(N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O
Canonical SMILES CC1(COC(N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s molecular formula is C₁₄H₂₅NO₅, with an exact mass of 287.173 g/mol and a monoisotopic mass of 287.1733 Da . Its IUPAC name, (2R,4S)-3-(tert-butoxycarbonyl)-2-tert-butyl-4-methyloxazolidine-4-carboxylic acid, reflects the following structural features:

  • A five-membered oxazolidine ring with stereocenters at C2 (R-configuration) and C4 (S-configuration).

  • A tert-butoxycarbonyl (Boc) group at position 3, which serves as a protective moiety for amines in peptide synthesis.

  • A tert-butyl group at position 2 and a methyl group at position 4, contributing to steric hindrance and conformational stability.

  • A carboxylic acid functional group at position 4, enabling further derivatization.

The stereochemistry is critical for its biological activity, as demonstrated in studies of analogous oxazolidine derivatives .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

Key physicochemical properties are summarized below:

PropertyValueSource
Melting Point117–118°C
Boiling Point (predicted)387.4 ± 42.0°C
Density (predicted)1.127 ± 0.06 g/cm³
pKa3.70 ± 0.40
Partition Coefficient (XLogP3)2.4071
Polar Surface Area (PSA)76.07 Ų

The low pKa (3.70) of the carboxylic acid group suggests high solubility in polar solvents under acidic conditions, while the moderate XLogP3 (2.41) indicates balanced lipophilicity, favorable for blood-brain barrier penetration in CNS drug candidates .

Synthesis and Manufacturing

Industrial-Scale Production

  • Oxazolidine Ring Formation: Condensation of a β-amino alcohol (e.g., tert-butyl-L-threonine) with a carbonyl source.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

  • Crystallization: Purification via recrystallization from ethanol/water mixtures to achieve >99% purity.

A related study by Kobayashi et al. (2021) highlights the use of (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid as a precursor for TRH (thyrotropin-releasing hormone) mimetics, underscoring the relevance of stereoselective oxazolidine synthesis in drug discovery .

Pharmaceutical Applications

Role in Anesthetic and CNS Drug Development

The compound is classified under pharmaceutical intermediates and anesthetics in supplier catalogs . Its structural similarity to TRH mimetics, such as [(4S,5S)-(5-methyl-2-oxooxazolidine-4-yl)carbonyl]-[3-(thiazol-4-yl)-L-alanyl]-L-prolinamide, suggests potential applications in:

  • Neuroprotective agents: Modulation of CNS receptors to counteract hypothermia or neurodegeneration .

  • Peptide analogs: Serving as a Boc-protected intermediate in solid-phase peptide synthesis (SPPS) .

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